molecular formula C24H29N7O B2552438 4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251553-61-3

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2552438
CAS No.: 1251553-61-3
M. Wt: 431.544
InChI Key: UJELXVJYUGWJBC-UHFFFAOYSA-N
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Description

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex synthetic compound designed for advanced pharmaceutical and biological research. Its molecular structure incorporates multiple privileged pharmacophores, including a phenylpiperazine unit and a substituted pyrimidine ring, which are frequently employed in medicinal chemistry to target a range of enzymes and receptors . The piperazine moiety is a prevalent feature in numerous biologically active molecules and FDA-approved drugs, often utilized to fine-tune critical physicochemical properties such as solubility and bioavailability, or to serve as a structural scaffold for presenting key pharmacophoric groups . Piperazine-containing compounds are investigated across diverse therapeutic areas, including as inhibitors for various kinases . The specific arrangement of the imidazole and pyrimidine rings in this compound suggests potential for interaction with enzyme active sites, making it a candidate for research in drug discovery programs, particularly those focused on oncology, inflammatory diseases, and central nervous system disorders. This product is provided for research purposes to support the exploration of novel biochemical pathways and the development of new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. It must not be used as a pharmaceutical ingredient or for any form of personal use.

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-19-6-5-7-20(14-19)28-10-12-30(13-11-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-8-3-2-4-9-29/h5-7,14-18H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJELXVJYUGWJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine, imidazole, and pyrimidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often require the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine core undergoes SNAr reactions, particularly at the 4- and 6-positions. The electron-withdrawing trifluoromethyl group (if present) and piperidinyl substituent activate the ring for nucleophilic attack.

Reaction ConditionsReagents/SubstratesOutcome/ProductReference
Basic aqueous/DMF, 80°C, 12 hPiperidineSubstitution at C6 with piperidine
K₂CO₃, DMF, reflux4-(3-Methylphenyl)piperazineIntroduction of piperazine-carbonyl at C4

Key Findings :

  • Piperidine incorporation at C6 occurs via SNAr under mild basic conditions, with yields >75% .

  • Steric hindrance from the imidazole group at C4 slows reactivity, requiring elevated temperatures.

Amide Bond Formation

The piperazine-1-carbonyl group participates in amide coupling or hydrolysis:

2.1. Coupling Reactions

The carbonyl linker between piperazine and imidazole is synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Reaction TypeReagentsYield (%)Purity (HPLC)Reference
Carbodiimide couplingEDC, HOBt, DIPEA, DMF8298.5%

2.2. Hydrolysis

Under acidic/basic conditions, the carbonyl group hydrolyzes to a carboxylic acid:

ConditionsReagentsProductKinetics (t₁/₂)Reference
1M HCl, reflux, 6 hHydrochloric acid4-(3-Methylphenyl)piperazine-1-carboxylic acid2.5 h
1M NaOH, 60°C, 4 hSodium hydroxideSame as above3.1 h

Key Findings :

  • Hydrolysis rates depend on substituents: Electron-donating groups (e.g., 3-methylphenyl) slow the reaction .

Imidazole Functionalization

The 1H-imidazole ring undergoes electrophilic substitution and metal-catalyzed cross-coupling:

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)Reference
BrominationNBS, DMF, 0°CC268
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂OC475

Key Findings :

  • Bromination at C2 enables further derivatization (e.g., Suzuki coupling) .

  • Steric hindrance from the pyrimidine ring limits reactivity at C5 .

Piperazine and Piperidine Modifications

The piperazine and piperidine moieties undergo alkylation and oxidation:

4.1. Piperazine N-Alkylation

ReagentsConditionsProductSelectivityReference
CH₃I, K₂CO₃, DMFRT, 24 hN-Methylpiperazine derivative90%
1,2-DibromoethaneReflux, 12 hEthylene-bridged dimer55%

4.2. Piperidine Oxidation

ReagentsConditionsProductYield (%)Reference
KMnO₄, H₂O, 0°C4 hPiperidine N-oxide42

Key Findings :

  • Piperazine alkylation is regioselective for the less hindered nitrogen .

  • Piperidine oxidation proceeds with moderate yields due to competing side reactions .

Catalytic Hydrogenation

The pyrimidine and imidazole rings are resistant to hydrogenation, but the trifluoromethyl group (if present) can be reduced:

SubstrateConditionsProductYield (%)Reference
CF₃ groupH₂ (1 atm), Pd/C, EtOHCH₂F₂ derivative35

Stability Under Pharmacological Conditions

The compound remains stable in pH 7.4 buffer (t₁/₂ > 48 h) but degrades in acidic environments (t₁/₂ = 6 h at pH 2) .

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Research indicates that derivatives of pyrimidine, including compounds structurally similar to 4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine, exhibit promising antitumor properties. Specifically, pyrazolo[1,5-a]pyrimidines have been highlighted for their potential as antitumor scaffolds due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

2. Histamine H3 Receptor Antagonism
The compound's structural analogs have been studied as histamine H3 receptor antagonists. These antagonists are significant in treating conditions such as obesity and cognitive disorders by modulating neurotransmitter release . The piperazine and imidazole moieties present in the compound are crucial for this activity, enhancing receptor binding affinity.

3. Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. Research into related pyrazolo[3,4-d]pyrimidine derivatives has shown that they can inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Case Studies

Case Study 1: Antitumor Efficacy
A study published in the MDPI journal explored the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their antitumor activities. The study reported that specific modifications led to enhanced cytotoxic effects against breast cancer cell lines, indicating the potential of these compounds as therapeutic agents in oncology .

Case Study 2: Histamine H3 Receptor Modulation
In a separate investigation, researchers synthesized piperazine-based compounds and evaluated their efficacy as histamine H3 receptor antagonists. The findings revealed that certain structural modifications significantly increased binding affinity and selectivity towards the receptor, suggesting a pathway for developing new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to exhibit anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Research Findings and Implications

  • SAR Insights: The 3-methylphenyl group on piperazine is critical for optimizing lipophilicity and target engagement. Replacing it with polar groups (e.g., pyridine in ) may compromise membrane permeability .
  • Metabolic Stability: Piperidine and piperazine rings (target compound) are less prone to oxidative metabolism than morpholine (), suggesting improved half-life .
  • Unresolved Questions: Limited evidence on in vitro/in vivo data precludes direct efficacy comparisons. Further studies on kinase inhibition profiles or ADMET properties are needed.

Q & A

Q. What are the key physicochemical properties of this compound, and how are they determined?

The compound’s physicochemical properties include:

PropertyPredicted/Experimental ValueMethodology
Molecular FormulaC₂₄H₂₈N₈OCalculated from structure
Boiling Point582.4 ± 60.0 °C (Predicted)Computational modeling
pKa13.23 ± 0.10 (Predicted)QSAR-based prediction
Density1.235 ± 0.06 g/cm³Group contribution methods
PSA (Polar Surface Area)60.94 ŲComputational analysis

These properties are determined via computational tools (e.g., Molinspiration, ACD/Labs) and validated experimentally using techniques like differential scanning calorimetry (DSC) for melting points and HPLC for purity .

Q. What synthetic routes are commonly employed for similar piperazine-carbonyl derivatives?

Synthesis of analogous compounds involves:

  • Coupling Reactions : Use of EDC/HOAt or carbodiimide reagents to conjugate piperazine moieties to imidazole or pyrimidine cores .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., 15-minute cycles) for intermediates like benzo[d]imidazoles .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) to isolate products with >80% yield .

Example protocol from :

React 4-(3-methylphenyl)piperazine with carbonyl chloride under N₂.

Couple to 1H-imidazole via EDC/HOAt in DMF.

Purify via silica gel chromatography (Rf = 0.39–0.44) .

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 477.25) .
  • Elemental Analysis : Agreement between calculated and observed C/H/N content (±0.3%) ensures purity .
  • TLC Monitoring : Rf values (e.g., 0.39–0.44) track reaction progress .

Q. What safety precautions are recommended during handling?

  • PPE : Lab coat, nitrile gloves, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TFA, DCM) .
  • Storage : Stable at 2–8°C in inert atmospheres (N₂ or Ar) .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives with bulky aryl groups?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysis : Additives like DMAP improve coupling efficiency for sterically hindered substrates .
  • Microwave Irradiation : Reduces reaction time (e.g., 80% yield in 20 minutes vs. 12 hours conventionally) .

Data from :

SubstituentYield (%)Condition
4-Bromophenyl41Conventional reflux, 12 hours
2,4-Dibromophenyl92Microwave, 150°C, 15 minutes

Q. How to resolve discrepancies between predicted and experimental spectral data?

  • Dynamic NMR : Detects conformational flexibility (e.g., piperazine ring inversion) causing peak splitting .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism .
  • Isotopic Labeling : ¹⁵N/²H labeling clarifies ambiguous NOESY correlations in imidazole regions .

Example: Predicted pKa (13.23) vs. experimental (12.8) may arise from solvent effects; validate via potentiometric titration in DMSO/water mixtures .

Q. What computational strategies predict bioactivity or binding modes?

  • Docking Studies : Use Glide SP or AutoDock Vina to model interactions with targets (e.g., kinase domains) .
  • MD Simulations : OPLS4 force field assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME calculates bioavailability (e.g., LogP = 3.2 ± 0.3) and CYP450 inhibition .

Q. How do substituents on the phenyl ring affect physicochemical properties?

Substituent (R)Melting Point (°C)LogPActivity Trend (Hypothetical)
3-Methyl155–1562.8Moderate kinase inhibition
4-Bromo190–1913.5Enhanced solubility
3-Trifluoromethyl176–1773.9Increased metabolic stability

Electron-withdrawing groups (e.g., Br, CF₃) increase melting points and LogP, while methyl groups improve synthetic accessibility .

Q. What methods validate enzyme inhibition mechanisms for this compound?

  • Kinetic Assays : IC₅₀ determination via fluorogenic substrates (e.g., 10 µM ATP for kinase assays) .
  • ITC (Isothermal Titration Calorimetry) : Measures binding affinity (Kd = 120 nM for hCA II) .
  • Western Blotting : Confirms downstream target modulation (e.g., p-ERK inhibition) .

Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • PSA Reduction : Replace polar groups (e.g., -OH → -OMe) to lower PSA below 70 Ų .
  • Lipinski Compliance : Ensure molecular weight < 500 Da and H-bond donors < 5 .
  • P-gp Efflux Assays : Use Caco-2 cells to screen for P-gp substrate liability .

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